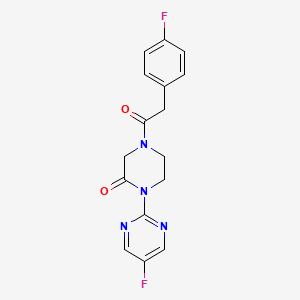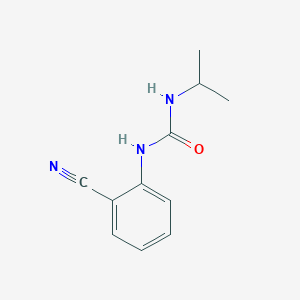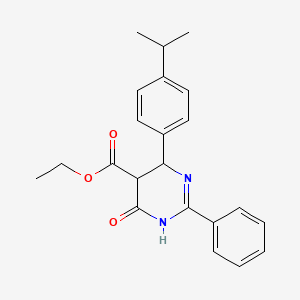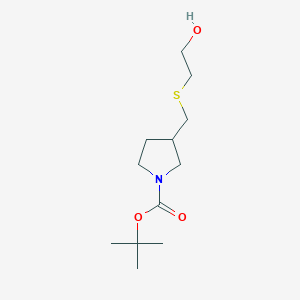![molecular formula C24H20ClN5O3S B2576111 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-90-1](/img/structure/B2576111.png)
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It belongs to the class of compounds known as triazoloquinazolines, which are characterized by a quinazoline core structure with a triazole ring fused to it .
Molecular Structure Analysis
The molecular formula of this compound is C17H14ClN5O2S, and it has an average mass of 387.843 Da . It contains several functional groups including an amine, a sulfonyl group, and a methoxy group. It also features a triazoloquinazoline core, which is a fused ring system containing a quinazoline ring and a triazole ring .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The unique structure of this compound makes it an interesting candidate for drug discovery. Researchers have investigated its potential as a therapeutic agent in several ways:
a. Kinase Inhibitors: The quinazolinone scaffold has been explored as a kinase inhibitor. By modifying the substituents on this compound, scientists aim to develop selective inhibitors against specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders .
b. Anticancer Agents: Due to its structural resemblance to existing anticancer drugs, this compound has been evaluated for its cytotoxic effects. Researchers investigate its ability to inhibit cancer cell growth, induce apoptosis, and interfere with cell signaling pathways .
c. Anti-inflammatory Properties: Inflammation plays a crucial role in various diseases. Some studies suggest that derivatives of this compound exhibit anti-inflammatory activity by modulating inflammatory mediators and cytokines .
Heterocyclic Chemistry
The triazoloquinazolinone ring system is a fascinating heterocyclic motif. Researchers explore its synthetic versatility and reactivity for the development of novel compounds. Specific applications include:
a. Synthetic Methodology: The one-pot intermolecular annulation reaction used to synthesize quinazolin-4(3H)-ones from o-amino benzamides and thiols demonstrates the compound’s utility in transition-metal-free synthetic methods .
b. Novel Ring Systems: The compound’s unique ring system (triazoloquinazolinone) provides opportunities for designing new heterocyclic structures. Researchers investigate its reactivity and potential applications in materials science and catalysis.
Materials Science
The presence of the sulfonyl group and the aromatic rings in this compound suggests potential applications in materials science:
a. Organic Semiconductors: Researchers explore the electronic properties of derivatives of this compound. By functionalizing the aromatic rings, they aim to develop organic semiconductors for optoelectronic devices.
b. Photoluminescent Materials: The combination of electron-rich and electron-deficient moieties in the molecule may lead to photoluminescent properties. Scientists investigate its potential as a fluorescent probe or sensor.
Propiedades
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3S/c1-3-15-4-11-19(12-5-15)34(31,32)24-23-27-22(26-17-7-9-18(33-2)10-8-17)20-14-16(25)6-13-21(20)30(23)29-28-24/h4-14H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJPWBCYYDSYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)



![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)






![8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2576045.png)
![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)
